molecular formula C8H11N3O B13607135 3-(1,5-dimethyl-1H-pyrazol-4-yl)-3-hydroxypropanenitrile

3-(1,5-dimethyl-1H-pyrazol-4-yl)-3-hydroxypropanenitrile

Katalognummer: B13607135
Molekulargewicht: 165.19 g/mol
InChI-Schlüssel: XTLVCWWFRIXXSJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(1,5-Dimethyl-1H-pyrazol-4-yl)-3-hydroxypropanenitrile is a chemical compound characterized by the presence of a pyrazole ring substituted with dimethyl groups and a hydroxypropanenitrile moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,5-dimethyl-1H-pyrazol-4-yl)-3-hydroxypropanenitrile typically involves the reaction of 1,5-dimethyl-1H-pyrazole with appropriate reagents to introduce the hydroxypropanenitrile group. One common method involves the use of nitrile and alcohol derivatives under controlled conditions to achieve the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

3-(1,5-Dimethyl-1H-pyrazol-4-yl)-3-hydroxypropanenitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitrile group can be reduced to amines or other derivatives.

    Substitution: The pyrazole ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the nitrile group may produce amines.

Wissenschaftliche Forschungsanwendungen

3-(1,5-Dimethyl-1H-pyrazol-4-yl)-3-hydroxypropanenitrile has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-(1,5-dimethyl-1H-pyrazol-4-yl)-3-hydroxypropanenitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-(1,5-Dimethyl-1H-pyrazol-4-yl)alanine: A similar compound with an alanine moiety instead of hydroxypropanenitrile.

    1,5-Dimethyl-1H-pyrazole-4-boronic acid: A boronic acid derivative with similar pyrazole substitution.

Eigenschaften

Molekularformel

C8H11N3O

Molekulargewicht

165.19 g/mol

IUPAC-Name

3-(1,5-dimethylpyrazol-4-yl)-3-hydroxypropanenitrile

InChI

InChI=1S/C8H11N3O/c1-6-7(5-10-11(6)2)8(12)3-4-9/h5,8,12H,3H2,1-2H3

InChI-Schlüssel

XTLVCWWFRIXXSJ-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=NN1C)C(CC#N)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.